[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride
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Overview
Description
[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H6F2N2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a difluoromethyl ketone can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
Chemistry
In chemistry, [5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for probing biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride
- [5-(Chloromethyl)oxazol-4-yl]methanamine hydrochloride
- [5-(Methyl)oxazol-4-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group. This group can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, stability, and binding affinity. These characteristics make it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-5(7)4-3(1-8)9-2-10-4;/h2,5H,1,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRESRIABMNYRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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